molecular formula C16H10N2Na2O7S2 B12431697 disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B12431697
M. Wt: 452.4 g/mol
InChI Key: OIQPTROHQCGFEF-UHFFFAOYSA-L
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Description

Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is an organic compound with the molecular formula C16H12N2O7S2.2Na. This compound is widely used as a colorant in food, cosmetics, and pharmaceuticals due to its vibrant orange hue .

Preparation Methods

The synthesis of disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulphonic acid using hydrochloric acid and sodium nitrite or sulphuric acid and sodium nitrite . The resulting diazo compound is then coupled with 6-hydroxy-2-naphthalene-sulphonic acid. The final product is isolated as the sodium salt and dried .

Chemical Reactions Analysis

Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .

Scientific Research Applications

Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves its interaction with molecular targets through its azo bond. The compound can undergo reduction to form aromatic amines, which can interact with various biological molecules. The pathways involved include enzymatic reduction and subsequent binding to proteins and nucleic acids .

Comparison with Similar Compounds

Disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific structure and vibrant orange color. Similar compounds include:

These compounds share similar synthetic routes and applications but differ in their color and specific chemical properties.

Properties

Molecular Formula

C16H10N2Na2O7S2

Molecular Weight

452.4 g/mol

IUPAC Name

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

OIQPTROHQCGFEF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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